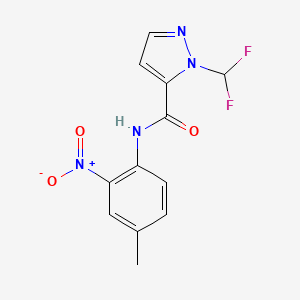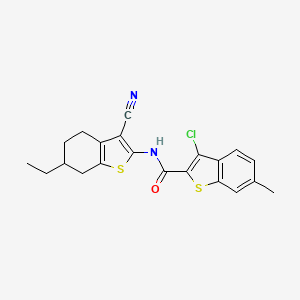![molecular formula C16H16F2N2O3S B10948584 2-{[(2,4-Difluorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10948584.png)
2-{[(2,4-Difluorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with several functional groups, including difluorophenoxy, acetylamino, ethyl, and methyl groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Difluorophenoxy Acetyl Intermediate: This step involves the reaction of 2,4-difluorophenol with acetic anhydride in the presence of a base such as pyridine to form 2,4-difluorophenoxyacetyl chloride.
Amidation Reaction: The difluorophenoxyacetyl chloride is then reacted with an amine, such as ethylamine, to form the corresponding amide.
Thiophene Ring Formation: The amide is then subjected to cyclization reactions to form the thiophene ring. This step may involve the use of sulfur-containing reagents and catalysts.
Final Functionalization: The thiophene ring is further functionalized with methyl and ethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Substituted phenoxy derivatives
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-5-ETHYL-THIOPHENECARBOXAMIDE
- 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-2-THIOPHENECARBOXAMIDE
Uniqueness
2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the difluorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H16F2N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[2-(2,4-difluorophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16F2N2O3S/c1-3-10-8(2)24-16(14(10)15(19)22)20-13(21)7-23-12-5-4-9(17)6-11(12)18/h4-6H,3,7H2,1-2H3,(H2,19,22)(H,20,21) |
InChI Key |
NJTSANVXROAERD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10948502.png)
![4-hydroxy-5-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10948509.png)
![({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10948513.png)

![7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948541.png)
![methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948548.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10948553.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide](/img/structure/B10948556.png)
![N-(2,3,5,6-tetrafluorophenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10948557.png)
![ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10948570.png)
![4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10948572.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10948576.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948580.png)

